molecular formula C16H15N3O2S B2467727 2,4-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide CAS No. 1211739-95-5

2,4-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide

Cat. No. B2467727
CAS RN: 1211739-95-5
M. Wt: 313.38
InChI Key: QGACWEFVZKLDIK-UHFFFAOYSA-N
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Description

“2,4-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazoles, including “2,4-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide”, often involves the reaction between haloketones and thioamides . For example, 2,4-dimethylthiazole can be synthesized from thioacetamide and chloroacetone .


Molecular Structure Analysis

Thiazoles have a planar ring structure with sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that the nitrogen atom is more negatively charged than the carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug-target protein interaction .


Chemical Reactions Analysis

The chemical reactions of thiazoles are influenced by the substituents on the thiazole ring . For instance, substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Isoxazole compounds are commonly found in commercially available drugs, making them essential scaffolds for drug discovery. Researchers have been keen on developing eco-friendly synthetic strategies for isoxazoles. Metal-free synthetic routes have gained prominence due to their advantages over metal-catalyzed reactions, such as lower costs, reduced toxicity, and minimal waste generation . While specific studies on our compound are scarce, its isoxazole moiety suggests potential as a drug candidate. Further exploration is needed to uncover its specific pharmacological activities.

Antiviral Activity

The compound’s structure includes an isoxazole ring, which has been associated with antiviral properties. For instance, ethyl 1H-indole-3-carboxylates (related to isoxazoles) exhibit anti-viral activity against hepatitis C virus (HCV) . Although direct evidence for our compound is lacking, its isoxazole core warrants investigation for antiviral applications.

Antifungal Properties

Thiazoles, another component of our compound, have diverse biological activities. Researchers have synthesized thiazole derivatives and tested their antifungal effects. While not directly related to our compound, these findings highlight the potential of thiazoles in combating fungal infections . Investigating our compound’s antifungal properties could be worthwhile.

Cytotoxicity and Antitumor Effects

Thiazoles have also demonstrated cytotoxicity against tumor cell lines. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent effects against prostate cancer cells . Given the structural similarity, our compound might possess similar cytotoxic or antitumor properties.

Diversity-Oriented Synthesis

The compound’s complex structure provides opportunities for diversity-oriented synthesis. Researchers can use it as a starting point to create diverse libraries of molecules for drug discovery. By modifying different regions of the molecule, they can explore various biological activities.

Mechanism of Action

Target of Action

Thiazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and substituents of the compound.

Mode of Action

For instance, some thiazoles can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death

Biochemical Pathways

Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities . For example, some thiazoles can inhibit the synthesis of certain proteins or enzymes, thereby affecting the associated biochemical pathways.

Pharmacokinetics

Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes These properties can influence the bioavailability of the compound

Result of Action

Thiazoles are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects of this specific compound would depend on its structure, substituents, and the biological targets it interacts with.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazoles

Future Directions

Thiazoles, including “2,4-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and synthesis of new thiazole derivatives, as well as further exploration of their biological activities and mechanisms of action .

properties

IUPAC Name

2,4-dimethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-15(22-11(2)18-10)16(20)17-9-13-8-14(21-19-13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGACWEFVZKLDIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)thiazole-5-carboxamide

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